molecular formula C22H16Cl4N2O5 B2888103 5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477889-07-9

5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2888103
CAS RN: 477889-07-9
M. Wt: 530.18
InChI Key: MSPWNKRLSKCOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C22H16Cl4N2O5 and its molecular weight is 530.18. The purity is usually 95%.
BenchChem offers high-quality 5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural motifs have been synthesized and characterized, laying the foundation for their applications in scientific research. For example, the synthesis of new phenol-based acyclic ligands with double sets of coordination sites demonstrates the potential for creating multifunctional materials (Ghaffarinia & Golchoubian, 2005). These compounds, through their complexation with metals, could be explored for catalysis, sensor applications, or as building blocks in supramolecular chemistry.

Molecular Modeling and Drug Development

Molecular modeling studies have identified compounds with potential as leads for new anticancer drugs, highlighting the importance of structural motifs present in the requested compound for medicinal chemistry. For instance, chemical shift assignment and molecular modeling studies of chromene derivatives point towards their application as DNA intercalators, suggesting a path for the development of new therapeutic agents (Santana et al., 2020).

Materials Science and Polymer Research

The inclusion of specific functional groups in polymers has led to materials with high thermal stability and unique properties. Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups exhibit high thermal stability and good solubility in organic solvents, demonstrating the potential for high-performance materials in various applications, including electronics and coatings (Hamciuc et al., 2005).

Coordination Chemistry and Metal Complexes

The study of neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their corresponding monocations reveals insights into molecular and electronic structures that are essential for understanding metal-ligand interactions. Such studies are crucial for designing metal complexes with specific catalytic, magnetic, or electronic properties (Muresan et al., 2007).

properties

IUPAC Name

5,5-bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl4N2O5/c1-27-19(31)22(20(32)28(2)21(27)33,9-17(29)11-3-5-13(23)15(25)7-11)10-18(30)12-4-6-14(24)16(26)8-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPWNKRLSKCOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC(=C(C=C2)Cl)Cl)CC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.